molecular formula C11H16O5 B12098534 1,3-Bis(methoxymethoxy)benzaldehyde

1,3-Bis(methoxymethoxy)benzaldehyde

Cat. No.: B12098534
M. Wt: 228.24 g/mol
InChI Key: SZVGYRWGBRBRPX-UHFFFAOYSA-N
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Description

1,3-Bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C11H14O5 It is characterized by the presence of two methoxymethoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(methoxymethoxy)benzaldehyde can be synthesized through a multi-step process. One common method involves the protection of hydroxyl groups in a benzaldehyde derivative using methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halides or nucleophiles can be used to substitute the methoxymethoxy groups.

Major Products Formed

    Oxidation: 1,3-Bis(methoxymethoxy)benzoic acid.

    Reduction: 1,3-Bis(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.

Scientific Research Applications

1,3-Bis(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxymethoxy groups may also influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(methoxymethoxy)benzaldehyde
  • 3,5-Bis(methoxymethoxy)benzaldehyde
  • 2,6-Bis(methoxymethoxy)benzaldehyde

Uniqueness

1,3-Bis(methoxymethoxy)benzaldehyde is unique due to the specific positioning of the methoxymethoxy groups on the benzaldehyde core. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

1,5-bis(methoxymethoxy)cyclohexa-2,4-diene-1-carbaldehyde

InChI

InChI=1S/C11H16O5/c1-13-8-15-10-4-3-5-11(6-10,7-12)16-9-14-2/h3-5,7H,6,8-9H2,1-2H3

InChI Key

SZVGYRWGBRBRPX-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC(C1)(C=O)OCOC

Origin of Product

United States

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